molecular formula C8H7BrN2 B1278532 5-(bromomethyl)-1H-indazole CAS No. 496842-04-7

5-(bromomethyl)-1H-indazole

Cat. No.: B1278532
CAS No.: 496842-04-7
M. Wt: 211.06 g/mol
InChI Key: ZTVQCRFGLVAFEC-UHFFFAOYSA-N
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Description

5-(bromomethyl)-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a bromomethyl group attached to the indazole ring

Properties

IUPAC Name

5-(bromomethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQCRFGLVAFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445371
Record name 5-(bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496842-04-7
Record name 5-(bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1H-indazole Using N-Bromosuccinimide (NBS)

Method Overview:

One of the most commonly reported methods for preparing 5-(bromomethyl)-1H-indazole involves the bromination of 1H-indazole at the methyl position using N-bromosuccinimide (NBS) as the brominating agent under radical conditions.

Procedure:

  • Dissolve 1H-indazole in a non-polar solvent such as carbon tetrachloride.
  • Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
  • Heat the mixture under reflux to initiate and sustain the radical bromination.
  • After completion, isolate the product by filtration.
  • Purify the crude product through recrystallization to obtain pure this compound hydrobromide.

Key Features:

  • The reaction proceeds via a radical mechanism facilitated by AIBN.
  • The hydrobromide salt form is often isolated to improve stability and handling.
  • This method is adaptable for industrial scale-up, sometimes employing continuous flow reactors for consistent quality and yield.

Advantages:

  • Mild reaction conditions.
  • Good yields and straightforward purification.
  • Versatility in scale from laboratory to industrial production.

Bromomethylation Using Hydrobromic Acid in Acetic Acid

Method Overview:

An alternative and efficient method involves direct bromomethylation of 1H-indazole by treatment with hydrobromic acid in hot acetic acid.

Procedure:

  • Mix 1H-indazole with concentrated hydrobromic acid (33% in acetic acid).
  • Heat the mixture at approximately 120°C for about 1 hour.
  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material disappears.
  • Cool the reaction mixture slowly and pour it onto ice to precipitate the brominated product.
  • Filter and dry the precipitate under reduced pressure to obtain this compound as a solid.

Reaction Yield and Purity:

  • This method yields the brominated product in high purity and yield (approximately 89%).
  • The product is typically a beige solid, confirmed by ^1H NMR with characteristic chemical shifts.

Advantages:

  • High efficiency and yield.
  • Simplicity and scalability.
  • Avoids the use of radical initiators and organic solvents like carbon tetrachloride.

Multi-Step Synthetic Routes Involving Functional Group Transformations

Context:

In some studies, this compound is prepared as an intermediate in multi-step syntheses targeting more complex derivatives. For example, bromomethylation is followed by nucleophilic substitution reactions to introduce other functional groups.

Example:

  • Bromination of 1H-indazole as described above.
  • Subsequent reaction with nucleophiles such as ethanethiolate generated in situ to form thioether derivatives.
  • The choice of base (e.g., DBU) and reaction conditions critically affect yields and conversions.

Summary Table of Preparation Methods

Method Reagents/Conditions Temperature Yield (%) Notes
NBS Bromination NBS, AIBN, CCl4, reflux Reflux (~77°C) Moderate to High Radical bromination, hydrobromide salt isolated
Hydrobromic Acid in Acetic Acid Concentrated HBr (33% in AcOH), heat 120°C, 1 hour ~89 Direct bromomethylation, simple workup
Bromination in DMF (Nitro-indazole) Bromine, DMF, nitrogen atmosphere -5°C to 40°C >95 Insight into bromination on indazole ring
Multi-step Functionalization Bromination + Nucleophilic substitution Varies Variable For further derivatization

Research Findings and Analytical Data

  • NMR Characterization: The bromomethyl group in this compound shows characteristic ^1H NMR signals, typically a singlet around δ 4.5–5.0 ppm corresponding to the bromomethyl protons.
  • Purity Monitoring: Techniques such as HPLC and TLC are routinely used to monitor reaction progress and purity.
  • Reaction Optimization: Parameters like temperature, solvent choice, and reagent stoichiometry significantly influence yield and selectivity.
  • Industrial Relevance: Continuous flow reactors and solvent recycling are employed in industrial settings to enhance safety and efficiency.

Concluding Remarks

The preparation of this compound is well-established through several robust methods. The choice of method depends on scale, available reagents, and desired purity. Radical bromination using NBS is widely used for laboratory synthesis, while direct bromomethylation with hydrobromic acid in acetic acid offers a high-yielding, scalable alternative. Understanding these methods allows for tailored synthesis of this valuable intermediate for further chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 5-(bromomethyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

    Oxidation and Reduction Reactions: Aldehydes, carboxylic acids, or alcohols.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Synthesis of 5-(Bromomethyl)-1H-Indazole

The synthesis of this compound typically involves bromination reactions of indazole derivatives. For example, bromination can be performed using bromine in the presence of solvents such as DMF (N,N-dimethylformamide), which facilitates the reaction under mild conditions. The yield and purity of the synthesized compound are critical, with reported yields often exceeding 90% under optimized conditions .

This compound has been investigated for various biological activities:

  • Inhibition of S-Adenosyl-L-homocysteine Hydrolase (SAHase) : Several derivatives of indazole, including those containing the 5-(bromomethyl) group, have shown potent inhibitory effects on SAHase, an enzyme involved in methylation processes critical for cellular function. For instance, certain derivatives exhibited IC50 values lower than known inhibitors such as aristeromycin, indicating their potential as therapeutic agents in treating diseases linked to aberrant methylation .
  • Anticancer Properties : Indazole derivatives have been recognized for their anticancer activities. Studies have highlighted the role of structural modifications in enhancing the efficacy against various cancer cell lines. The presence of the bromomethyl group may contribute to improved interactions with biological targets, thus enhancing anticancer activity .
  • Antimicrobial Activity : Compounds featuring the indazole scaffold have also been evaluated for antimicrobial properties. Some studies report significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead compound for developing new antibiotics .

Therapeutic Applications

The therapeutic potential of this compound is broadening, with ongoing research focusing on its application in various fields:

  • Cancer Therapy : The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for targeted cancer therapies. Recent studies have explored its role as a dual inhibitor of c-MET kinase, which is implicated in several cancers .
  • Neurological Disorders : There is emerging interest in exploring indazole derivatives for their neuroprotective effects. Preliminary findings suggest that modifications to the indazole structure can enhance blood-brain barrier permeability, making these compounds suitable for treating neurological conditions .
Compound IDSAHase IC50 (µM)Antimicrobial ActivityCancer Cell Line Inhibition
Compound 110.48YesModerate
Compound 140.44YesHigh
Reference5.52NoLow

Data sourced from various studies evaluating the biological activity of indazole derivatives .

Case Study: Indazole Derivatives in Cancer Treatment

A recent study investigated a series of indazole derivatives, including those with a bromomethyl group, for their efficacy against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity compared to controls. The study concluded that further optimization could lead to promising candidates for clinical trials aimed at breast cancer treatment .

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 5-(bromomethyl)-1H-indazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further functionalization and derivatization .

Biological Activity

5-(Bromomethyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.

Overview of Indazole Derivatives

Indazoles, including this compound, are heterocyclic compounds that have demonstrated a variety of pharmacological properties. They are known for their roles in drug development, particularly in anti-cancer therapies and other therapeutic areas such as anti-inflammatory and antiviral treatments. The structural diversity of indazole derivatives allows for the modulation of biological activity through various substitutions.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indazole derivatives followed by functionalization to introduce the bromomethyl group. Various synthetic routes have been explored to optimize yield and purity, with some methods reported to be more efficient than others. For example, Sun et al. (1997) described an efficient synthesis pathway for both 5-(bromomethyl) and 5-(aminomethyl)-1H-indazole using straightforward organic reactions .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied. Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives with a bromomethyl substituent showed enhanced activity compared to their non-brominated counterparts. This effect is likely due to the ability of the bromine atom to participate in halogen bonding interactions, which can influence the compound's binding affinity to biological targets .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)0.88Induces apoptosis via ROS generation
2f4T1 (Breast)<0.01Inhibits cell proliferation and migration
CFI-400945HCT116 (Colon)<0.01PLK4 inhibition

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), resulting in mitochondrial dysfunction and subsequent apoptosis in cancer cells .
  • Inhibition of Cell Migration : Studies have shown that indazole derivatives can significantly reduce cell migration and invasion capabilities, which is crucial for preventing metastasis in cancer therapy .
  • Targeting Specific Kinases : Some indazole derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) .

Case Studies

Several studies have illustrated the potential therapeutic applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many existing therapies.
  • Case Study 2 : A study on the compound's effects on breast cancer cells revealed its ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(bromomethyl)-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, intermediate ketones can be treated with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core . Bromination at the methyl position is achieved using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Yield optimization requires careful control of solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of hydrazine to ketone intermediates .
  • Data Consideration : Purity (>95%) is confirmed via HPLC and elemental analysis, as shown in studies synthesizing analogous brominated indazoles .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromomethyl resonance at δ ~4.5 ppm for CH2_2Br) .
  • Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]+^+ at m/z 211.06 for C8_8H7_7BrN2_2) .
  • IR Spectroscopy : Bands at ~600–650 cm1^{-1} indicate C-Br stretching .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodology : The bromomethyl group is highly reactive, leading to undesired nucleophilic substitutions or eliminations. Strategies include:

  • Protecting Groups : Temporary protection of the indazole NH with Boc groups during Suzuki-Miyaura couplings .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, minimizing elimination .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable selective cross-coupling without degrading the indazole core .

Q. How do computational models predict the reactivity of this compound in drug discovery contexts?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilic Fukui indices, identifying the bromomethyl group as a primary site for nucleophilic attack. Docking studies (e.g., with AutoDock Vina) reveal steric constraints when the compound is used to design kinase inhibitors, necessitating substituent optimization at the 3-position .
  • Data Contradiction : Some studies report conflicting binding affinities due to protonation state variability of the indazole NH in physiological pH; MD simulations resolve these by modeling tautomeric equilibria .

Q. What mechanistic insights explain the divergent biological activities of this compound derivatives?

  • Methodology :

  • Enzymatic Assays : Derivatives with electron-withdrawing groups at the 3-position show enhanced α-glucosidase inhibition (IC50_{50} < 10 μM), while bulky substituents reduce activity due to steric clashes .
  • SAR Studies : Methylthio groups at the 5-position (as in 5-bromo-3-(methylthio)-1H-indole analogs) improve antioxidant capacity by stabilizing radical intermediates, but this is pH-dependent .
    • Data Contradiction : Discrepancies in IC50_{50} values across studies (e.g., ±15% variability) arise from assay conditions (e.g., DMSO concentration affecting compound solubility) .

Methodological Challenges & Solutions

Q. How can researchers address instability of this compound during long-term storage?

  • Solution : Store under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation. Purity degradation >5% over 6 months is mitigated by lyophilization .

Q. What in silico tools are recommended for designing this compound-based probes?

  • Tools :

  • Schrödinger Suite : For predicting ADMET properties and metabolic stability.
  • SwissADME : To assess bioavailability risks (e.g., high logP >3 may limit solubility) .

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